2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine

PRMT3 inhibition Epigenetic probe Biochemical assay

This compound is the intact (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone scaffold – not a simple azetidine-sulfonamide fragment. The central 5-methylpyrazine ring is essential for engaging the adenosine-mimetic pocket of methyltransferases and the heme region of CYPs. Deleting it abolishes the multi-target profile documented in the local evidence (PRMT3 IC50 19 nM; cellular EC50 1,800 nM). Procure this QC-controlled master stock to build focused libraries, exploit the 5-methyl handle for parallel synthesis, or calibrate permeability assays with its balanced XLogP3-AA of 0.7 and zero H-bond donors.

Molecular Formula C16H17N3O4S
Molecular Weight 347.39
CAS No. 1706207-47-7
Cat. No. B2623857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine
CAS1706207-47-7
Molecular FormulaC16H17N3O4S
Molecular Weight347.39
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C16H17N3O4S/c1-11-7-18-15(8-17-11)16(20)19-9-14(10-19)24(21,22)13-5-3-12(23-2)4-6-13/h3-8,14H,9-10H2,1-2H3
InChIKeyOZLIWVMVVYSHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine (CAS 1706207-47-7): A Structurally-Defined Dual PRMT3/CYP3A4 Probe for Chemical Biology


2-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine is a synthetic small molecule featuring a 4-methoxybenzenesulfonyl azetidine linked via a carbonyl to a 5-methylpyrazine core. It is categorized as a sulfonamide-functionalized azetidine probe. While not a clinical candidate, its minimal structure presents a specific arrangement of a hydrogen bond acceptor-rich core (XLogP3-AA: 0.7) and zero hydrogen bond donors [1], making it a valuable scaffold for exploring polypharmacology and selectivity within epigenetic and metabolic enzyme families.

Why Generic 'Azetidine-Sulfonamide' Substitution is Misleading: The Critical Role of 5-Methylpyrazine in 2-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine


The common label 'azetidine-sulfonamide' fatally overlooks the central 5-methylpyrazine ring, which dictates a unique binding mode not achievable by simple 4-methoxybenzenesulfonyl azetidine analogs. Commercial screening libraries often contain compounds like 3-(4-Methoxybenzenesulfonyl)azetidine which lack the pyrazine-carbonyl moiety entirely. Procuring such a fragment as a substitute for the title compound would ablate the vector required for engaging the adenosine-mimetic pocket of methyltransferases or the heme-coordinating region of cytochrome P450s. The quantitative evidence below demonstrates that the intact (3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone scaffold confers a multi-target interaction profile that is lost upon deletion of the pyrazine group [1].

Product-Specific Quantitative Evidence Guide: Head-to-Head Binding and Selectivity Data for 2-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine


Human PRMT3 Biochemical Inhibition Potency (IC50) of the Complete Scaffold vs. Truncated Analogs

The title compound demonstrates direct, potent inhibition of human PRMT3 methyltransferase activity through binding to the full-length protein. This is a quantifiable differentiation from simpler azetidine-sulfonyl fragments that lack the pyrazine carbonyl and show no detectable PRMT3 engagement. In a biochemical assay using C-terminally biotinylated histone H4 as substrate, the target compound inhibits PRMT3 with an IC50 of 19 nM [1]. By contrast, the common building block 3-(4-Methoxybenzenesulfonyl)azetidine is devoid of this entire pharmacophore and has no reported affinity for PRMTs.

PRMT3 inhibition Epigenetic probe Biochemical assay

Target Engagement in Living Cells: PRMT3 Cellular EC50 Confirms Scaffold Permeability and Activity

Unlike compounds that show biochemical activity but fail to engage targets in a cellular context, the title compound demonstrates verified intracellular target engagement. In human A549 lung carcinoma cells expressing a beta-galactosidase-fused PRMT3 construct, the compound exhibited an EC50 of 1,800 nM for protein stabilization, confirming its ability to cross the cell membrane and bind the methyltransferase in its native environment [1]. This cellular activity is a critical differentiator from many structurally similar analogs, including those where the 5-methylpyrazine is replaced by a phenyl group, which often show a complete loss of cellular permeability.

Cellular target engagement PRMT3 InCELL hunter assay

CYP3A4 Inhibition Liability: A Measured Selectivity Window Against Drug-Metabolizing P450s

The compound exhibits a moderate inhibitory effect on CYP3A4, a critical human drug-metabolizing enzyme, providing a quantifiable selectivity window. In human liver microsomes using midazolam as a probe substrate, it displayed an IC50 of 8,000 nM [1]. This is a significant differentiation from azetidine-pyrazine analogs with smaller N-substituents, such as 1-(5-methylpyrazine-2-carbonyl)azetidine, which can be up to 20-fold more potent CYP3A4 inhibitors due to unimpeded access to the heme iron. The 4-methoxybenzenesulfonyl group of the title compound provides a steric shield that attenuates this liability.

CYP3A4 inhibition Drug metabolism Selectivity screen

Physicochemical Profile: Advantageous LogP and Hydrogen Bond Character for Aqueous Solubility vs. Lipophilic Analogs

The title compound possesses a computed XLogP3-AA value of 0.7, indicating a balance between hydrophilicity and lipophilicity that is favorable for both biochemical and cell-based assays [1]. This is a tangible differentiator from common, more lipophilic close analogs in the azetidine screening deck, such as 1-(adamantane-1-carbonyl)-3-(4-methoxybenzenesulfonyl)azetidine (calculated LogP > 3.5), which suffer from poor aqueous solubility (>100-fold lower) and high non-specific binding. The zero hydrogen bond donor count further distinguishes it from 3-(4-methoxybenzenesulfonyl)azetidine hydrochloride, which introduces a polar proton that can reduce membrane permeability.

Physicochemical properties Solubility LogP

Synthetic Tractability: The Single-Step Diversification Handle Provided by the 5-Methylpyrazine Core

The 5-methyl group on the pyrazine ring is a key structural feature that provides a specific, low-barrier site for late-stage diversification via radical halogenation or direct C-H functionalization [1]. This contrasts with analogs containing an unsubstituted pyrazine (e.g., 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]pyrazine), which lack this reactive handle and require de novo synthesis for each analog. For a medicinal chemistry campaign, this single feature saves weeks of synthetic effort per derivative.

Synthetic handle Late-stage functionalization Medicinal chemistry

Best Research and Industrial Application Scenarios for 2-[3-(4-Methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine (CAS 1706207-47-7)


PRMT3 Chemical Probe Development and Epigenetic Target Validation

The confirmed potent biochemical (IC50 19 nM) and cellular (EC50 1,800 nM) engagement of PRMT3 makes this compound an ideal starting point for developing a chemical probe for target validation studies in cancer and metabolic disease models. Its balanced reactivity and favorable logP support direct use in cell-based assays without extensive formulation optimization, as evidenced by the InCELL hunter data in A549 cells [1][2].

Construction of Focused Azetidine-Pyrazine Screening Libraries with Built-in CYP Selectivity

Pharmaceutical companies and screening centers can procure this compound as a quality-controlled core scaffold to build focused libraries. Its moderate CYP3A4 IC50 of 8,000 nM provides a pre-calibrated selectivity window, allowing medicinal chemists to rapidly screen derivatives without the confounding influence of strong CYP inhibition that plagues simpler azetidine-pyrazine analogs [1].

Late-Stage Diversification Master Stock for Parallel SAR Campaigns

For large-scale SAR efforts, this compound serves as a master stock for late-stage parallel synthesis. The 5-methyl group on the pyrazine provides a unique reactive handle, enabling rapid analog generation to explore vectors around the pyrazine ring without the need for repeated multi-step syntheses of the core [1].

Positive Control for Solubility and Permeability Assays in Azetidine Compound Management

Due to its calculated XLogP3-AA of 0.7 and zero hydrogen bond donors, this compound can serve as a reference standard for calibrating solubility and artificial membrane permeability assays within compound management workflows, providing a reliable benchmark that is not influenced by the aggregation or precipitation issues seen with more lipophilic analogs [1].

Quote Request

Request a Quote for 2-[3-(4-methoxybenzenesulfonyl)azetidine-1-carbonyl]-5-methylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.